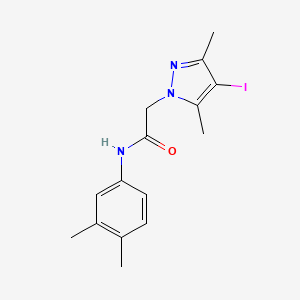![molecular formula C18H24N2S B6078700 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6078700.png)
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain. Methylphenidate is a Schedule II controlled substance due to its high potential for abuse and dependence.
作用机制
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased arousal, attention, and motivation. 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate also activates the release of dopamine and norepinephrine, leading to further increases in these neurotransmitters.
Biochemical and Physiological Effects
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and inhibits appetite. 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate can cause side effects such as insomnia, loss of appetite, and anxiety.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also widely available and relatively inexpensive. However, 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has limitations as well. It has a high potential for abuse and dependence, which can make it difficult to use in certain experiments. It can also cause side effects that may affect the outcome of the experiment.
未来方向
There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate. One area of research is the development of new drugs that target the dopamine and norepinephrine systems in the brain. Another area of research is the study of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate as a cognitive enhancer in healthy individuals. Finally, the long-term effects of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate on brain development and function need to be further studied to better understand its safety and efficacy.
Conclusion
In conclusion, 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate is a psychostimulant drug that is commonly used to treat ADHD and narcolepsy. It works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has several advantages for lab experiments, but also has limitations due to its potential for abuse and dependence. There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate, including the development of new drugs and the study of its effects on brain development and function.
合成方法
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate is synthesized by the reaction of piperidine with α-bromo-2,3-dimethylbenzyl chloride, followed by the reaction of the resulting compound with 3-methyl-2-thiophenecarboxaldehyde. The final product is obtained by reducing the resulting imine with sodium borohydride. The synthesis of 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate is a complex process that requires specialized knowledge and equipment.
科学研究应用
1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve attention, memory, and cognitive function in individuals with ADHD. 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has also been used to treat depression, anxiety, and fatigue in cancer patients. In addition, 1-(2,3-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazineate has been studied for its potential as a cognitive enhancer in healthy individuals.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-14-5-4-6-17(16(14)3)20-10-8-19(9-11-20)13-18-15(2)7-12-21-18/h4-7,12H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTREVYMEZGSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CS3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266505 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1-piperidinylmethyl)piperidine](/img/structure/B6078641.png)

![N-(4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6078656.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B6078665.png)
![2-pyridinyl(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B6078672.png)
![3-chloro-4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6078688.png)

![3-hydroxy-1-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6078695.png)
![5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)
![N-mesityl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6078713.png)
![5-[1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-2-pyrrolidinyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B6078718.png)
![N-(3-methoxybenzyl)-3-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6078725.png)